Potassium hexylxanthate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;hexoxymethanedithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS2.K/c1-2-3-4-5-6-8-7(9)10;/h2-6H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBGWDIOJXYNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=S)[S-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13KOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181670 | |
| Record name | Potassium hexylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-76-5 | |
| Record name | Potassium hexylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hexylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium O-hexyl dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Preparative Methodologies for Potassium Hexylxanthate Derivatives
Established Laboratory and Industrial Synthetic Routes for Potassium Hexylxanthate
The primary method for synthesizing this compound involves the reaction of hexanol with carbon disulfide in the presence of a strong base, typically potassium hydroxide (B78521). This process, known as xanthation, can be carried out using different methodologies, with the "solvent method" and the "kneading method" being the most common.
The kneading method is a traditional approach where the alcohol and carbon disulfide are directly mixed in a kneader, followed by the gradual addition of powdered potassium hydroxide. google.comgoogle.com This process is simple and low-cost but suffers from poor heat and mass transfer. google.comgoogle.com These limitations can lead to localized high temperatures, non-uniform mixing, and a higher content of impurities in the final product, resulting in lower purity and yield. google.comgoogle.com
The solvent method presents a more advantageous alternative, where the reaction is conducted in an organic medium. google.com This approach ensures the chemical reaction occurs in a liquid phase, allowing for efficient removal of the reaction heat and better temperature control. google.com Consequently, the conversion rate of the alcohol is higher, leading to xanthate products with greater purity and yield. google.com Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this method. google.comgoogle.com
The synthesis of this compound is a specific example of the Chugaev reaction, which involves the formation of a xanthate from an alcohol. The mechanism proceeds in two main steps:
Formation of an Alkoxide: The first step is the deprotonation of the alcohol (n-hexanol) by a strong base, potassium hydroxide (KOH), to form a potassium alkoxide (potassium hexan-1-olate). This is an acid-base reaction where the hydroxyl group of the alcohol acts as a proton donor. ROH + KOH → RO⁻K⁺ + H₂O (where R = CH₃(CH₂)₅-)
Nucleophilic Attack on Carbon Disulfide: The highly nucleophilic alkoxide ion then attacks the electrophilic central carbon atom of carbon disulfide (CS₂). This nucleophilic addition results in the formation of the O-hexyl dithiocarbonate anion, which is the xanthate ion. RO⁻K⁺ + CS₂ → ROCS₂⁻K⁺
The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters include temperature, solvent, reaction time, and the molar ratio of reactants.
Temperature: Temperature control is critical as the xanthation reaction is exothermic. mdpi.com In the solvent method using THF, the initial mixing of hexanol and potassium hydroxide is often performed at a lower temperature, around 5-20°C. google.comgoogle.com After the addition of carbon disulfide, the reaction temperature is maintained between 10°C and 22°C. google.comgoogle.com Higher temperatures can accelerate the reaction but also increase the formation of by-products, such as sodium trithiocarbonate, which reduces the purity of the final product. mdpi.com Traditional kneading methods, which operate at higher temperatures (25°C to 35°C), often result in lower purity. google.comgoogle.com
Solvent: The choice of solvent significantly impacts the reaction. Using a solvent like tetrahydrofuran (THF) facilitates a homogeneous liquid-phase reaction, improving heat transfer and mixing. google.com This leads to higher conversion rates and products with purities often exceeding 98% and yields between 96% and 98%. google.com
Reaction Time: The duration of the reaction after the addition of carbon disulfide is typically controlled to ensure complete conversion. In the THF solvent method, a reaction time of 2 to 3 hours is common. google.com
Reactant Ratio: The stoichiometry of the reactants is crucial for maximizing yield and minimizing unreacted starting materials. A slight excess of carbon disulfide and potassium hydroxide is often used to ensure the complete conversion of the alcohol. google.com
The following table summarizes the impact of different synthesis methods on the final product characteristics.
| Synthesis Method | Typical Temperature | Key Advantages | Typical Purity | Typical Yield | Reference |
| Kneading Method | 25°C - 35°C | Low cost, simple process | Lower | Lower | google.comgoogle.com |
| Solvent Method (THF) | 10°C - 22°C | High purity, high yield, better process control | >98% | 96% - 98% | google.comgoogle.com |
Novel Approaches and Green Chemistry Principles in Xanthate Synthesis Research
Recent research has focused on developing more environmentally friendly and efficient methods for xanthate synthesis, aligning with the principles of green chemistry. researchgate.net These novel approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.
One promising area is the use of photocatalysis. researchgate.net Researchers have developed methods that use visible light to drive the synthesis of xanthates and their analogues. researchgate.net These reactions can often proceed without the need for transition-metal catalysts, which reduces chemical waste and the risk of metal contamination in the final product. researchgate.net Mechanistic studies suggest that these reactions can be initiated by the direct photoexcitation of in-situ formed dithiocarbamate (B8719985) anions or through photoinduced electron transfer processes. researchgate.net
Another green approach involves multicomponent reactions, where multiple starting materials react in a single step to form the desired product, reducing the number of synthetic steps and purification stages. researchgate.net These methods are often associated with high efficiency, better selectivity, and operational simplicity. researchgate.net The development of solvent-free reaction conditions is another key aspect of green chemistry being applied to xanthate synthesis. researchgate.net
Methodologies for Purification and Isolation of this compound
After synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and the reaction solvent. The specific purification method depends on the synthesis route used.
For products synthesized via the solvent method, the first step is typically the removal of the solvent, which can be achieved through distillation or evaporation under reduced pressure. google.comgoogle.comorientjchem.org The resulting solid precipitate is then subjected to further purification. orientjchem.org
A common laboratory-scale purification technique involves washing the crude product with a non-polar solvent, such as diethyl ether, in which this compound is poorly soluble. orientjchem.org This step effectively removes non-polar impurities. Following the washing step, recrystallization from a suitable solvent, such as ethanol, can be employed to achieve a high degree of purity. orientjchem.org The purified product is then dried under a vacuum to remove any residual solvent. orientjchem.org
In industrial settings, after the reaction in a solvent like xylene, water may be added to dissolve the synthesized xanthate, forming an aqueous solution. mdpi.com The organic solvent layer is then separated and can be reused for subsequent synthesis batches, which is an efficient and economical approach. mdpi.com If a solid product is desired, the reaction mixture is cooled and filtered to isolate the xanthate as a solid cake. mdpi.com
Structural Elucidation Techniques for Synthesized this compound and its Adducts
A variety of analytical techniques are employed to confirm the identity and structure of the synthesized this compound and to characterize its adducts.
Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the xanthate molecule. The spectra of xanthates typically show characteristic absorption bands corresponding to C-O-C stretching (around 1150-1200 cm⁻¹) and C=S stretching (around 1050-1070 cm⁻¹). scirp.org These specific bands help confirm the formation of the xanthate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR can be used to verify the structure of the hexyl group, while ¹³C NMR can confirm the presence of the unique carbon atom in the dithiocarbonate group (O-C=S).
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and is particularly useful for characterizing metal-xanthate complexes or adducts. orientjchem.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. However, analysis can be complicated by the formation of sodium and potassium adducts, where Na⁺ or K⁺ ions associate with the analyte molecule. nih.gov These adducts appear as additional peaks in the mass spectrum (e.g., [M+K]⁺), which can reduce the intensity of the primary molecular ion peak and complicate spectral interpretation. nih.gov
X-ray Diffraction (XRD): For crystalline products, XRD can be used to determine the crystal structure and confirm the atomic arrangement within the solid state. orientjchem.org
The table below lists the analytical techniques and their applications in the characterization of this compound.
| Technique | Application | Information Obtained | Reference |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of C-O-C and C=S bonds | scirp.org |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Carbon-hydrogen framework, confirmation of hexyl group and dithiocarbonate moiety | orientjchem.org |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular mass, identification of adducts | nih.gov |
| UV-Visible Spectroscopy | Electronic structure analysis | Characterization of electronic transitions, analysis of metal complexes | orientjchem.org |
| X-ray Diffraction (XRD) | Crystalline structure analysis | Atomic arrangement in the solid state | orientjchem.org |
Advanced Analytical Characterization Techniques for Potassium Hexylxanthate Systems
Spectroscopic Techniques for Investigating Potassium Hexylxanthate
Spectroscopy is a fundamental tool for elucidating the molecular structure and electronic properties of chemical compounds. Different spectroscopic techniques probe various aspects of molecular vibrations, nuclear spin states, and electronic transitions, offering a holistic view of the substance under investigation.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, these techniques are instrumental in confirming the presence of the characteristic dithiocarbonate group. The vibrational modes of the bonds within the xanthate moiety give rise to distinct absorption bands in the IR spectrum.
Table 1: Characteristic Infrared Absorption Bands for Alkyl Xanthates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-O-C Stretching | 1200-1250 | cdnsciencepub.com |
| C-O-C Stretching | 1110-1140 | cdnsciencepub.com |
| C=S Stretching | 1020-1070 | cdnsciencepub.com |
This table is based on data for various alkyl xanthates and is representative of the expected absorptions for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are essential for the complete structural elucidation of this compound.
In the ¹H NMR spectrum of this compound, the protons of the hexyl chain would give rise to distinct signals. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen and sulfur atoms of the xanthate group. The terminal methyl (CH₃) protons would be expected to resonate at the highest field (lowest ppm value), while the methylene (B1212753) (CH₂) group attached to the oxygen atom would be the most deshielded and thus resonate at the lowest field (highest ppm value). oregonstate.educhemistrysteps.com
In the ¹³C NMR spectrum, each carbon atom in the hexyl chain, as well as the carbon of the dithiocarbonate group, would produce a unique signal. The carbon atom of the C=S group is characteristically found at a very low field (high ppm value) due to the significant deshielding effect of the two sulfur atoms. bhu.ac.inlibretexts.orglibretexts.org The carbons of the alkyl chain would appear at higher fields, with the carbon attached to the oxygen atom showing a downfield shift compared to the other methylene carbons. bhu.ac.inlibretexts.orglibretexts.org
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Position in Hexyl Chain | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H | -O-CH₂- | ~4.0 - 4.5 | - |
| H | -CH₂- (adjacent to O-CH₂) | ~1.6 - 1.8 | - |
| H | -(CH₂)₃- | ~1.2 - 1.4 | - |
| H | -CH₃ | ~0.8 - 1.0 | - |
| C | C=S | - | ~210 - 220 |
| C | -O-CH₂- | - | ~70 - 80 |
| C | Alkyl Chain Carbons | - | ~14 - 32 |
This table provides estimated chemical shift ranges based on typical values for similar functional groups and should be considered as a guide.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds like this compound, which contain chromophores, this technique is particularly useful. The dithiocarbonate group (-OCS₂) acts as a chromophore, and its electronic transitions can be observed in the UV region.
Studies on analogous compounds, such as potassium amyl xanthate, have shown a characteristic strong absorbance peak at approximately 301 nm. researchgate.net This absorption is attributed to the electronic transitions within the xanthate anion. The intensity of this absorption is directly proportional to the concentration of the xanthate in solution, a relationship described by the Beer-Lambert law. This property allows for the quantitative determination of this compound in various media. Furthermore, UV-Vis spectroscopy can be employed to study the complexation of this compound with metal ions, as the formation of metal-xanthate complexes often results in a shift of the absorption maximum.
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. This technique is particularly advantageous for studying aqueous solutions and for identifying symmetric vibrations that may be weak or absent in IR spectra.
In the context of xanthate research, Raman spectroscopy has been used to characterize the surface products formed during the flotation of minerals. csir.co.zacsir.co.za For instance, it can distinguish between metal xanthates and dixanthogen (B1670794), a common oxidation product of xanthates. csir.co.za The Raman spectrum of a xanthate would show characteristic bands corresponding to the C-S, C=S, and C-O-C vibrations. While specific Raman data for this compound is not detailed in the provided search results, studies on similar xanthates, such as isopropyl xanthate, have been conducted to elucidate the vibrational modes of these compounds. csir.co.zacsir.co.za
Chromatographic Methods for Purity Assessment and Component Separation
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For this compound, these methods are crucial for assessing its purity and identifying any related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) can be a suitable method for the analysis of xanthates. bohrium.com However, due to the potential instability of xanthates, derivatization or indirect methods are often employed. One common approach is to analyze the decomposition products. For example, xanthates decompose in acidic conditions to yield carbon disulfide (CS₂). cdut.edu.cnresearchgate.net
Gas Chromatography (GC), particularly when coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS), is a powerful tool for this purpose. cdut.edu.cnresearchgate.net Headspace GC is a particularly effective technique where the volatile decomposition product, CS₂, is analyzed from the vapor phase above the sample. This method has been shown to be highly sensitive for the determination of trace amounts of butyl xanthate in water samples and can be extended to other xanthates like this compound. cdut.edu.cnresearchgate.net Pyrolysis-GC is another method where the thermal decomposition of xanthates on flotation products yields olefins that can be detected, providing both qualitative and quantitative information. ausimm.com
Thermal Analysis Techniques in Xanthate Research
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are vital for determining the thermal stability and decomposition profile of this compound.
While specific TGA/DTA curves for this compound were not found in the search results, information on related compounds provides insight into its expected thermal behavior. A material safety data sheet for potassium amyl xanthate indicates that its thermal decomposition products are toxic and can include carbon disulfide, potassium sulfide (B99878), carbonyl sulfide, and amyl alcohols. reviewboard.ca TGA would show the mass loss of the sample as it is heated, indicating the temperatures at which decomposition occurs. DTA would simultaneously measure the temperature difference between the sample and a reference material, revealing whether the decomposition processes are endothermic or exothermic. Studies on the thermal decomposition of other potassium salts, such as potassium pyrosulfate, show distinct decomposition steps that can be analyzed to understand the reaction mechanism. utwente.nl For this compound, one would expect an initial decomposition step related to the loss of the hexyl dithiocarbonate moiety, followed by further decomposition at higher temperatures.
X-ray Based Analytical Methods for Surface Chemistry and Elemental Composition (e.g., XRF, XPS)
X-ray based analytical techniques are powerful tools for investigating the elemental makeup and surface characteristics of materials treated with this compound. These non-destructive methods provide critical insights into the distribution and chemical state of elements on a mineral surface, which is fundamental to understanding the performance of flotation collectors.
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a widely used analytical technique for determining the elemental composition of materials. usgs.govresearchgate.net The process involves irradiating a sample with high-energy X-rays, causing the ejection of inner-shell electrons from atoms in the sample. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays with energies characteristic of each element present. By measuring the energies and intensities of these fluorescent X-rays, the elemental composition of the sample can be qualitatively and quantitatively determined. usgs.govresearchgate.net
In the context of this compound systems, XRF is invaluable for analyzing the elemental composition of mineral ores, concentrates, and tailings from flotation processes. This allows for the assessment of the efficiency of the separation process where this compound is used as a collector. For instance, an increase in the concentration of the target metal in the concentrate and a decrease in the tailings would indicate successful flotation. While direct analysis of the light elements in this compound (carbon, oxygen, sulfur) can be challenging for some XRF instruments, the technique excels at quantifying the heavier elements associated with the minerals being floated, as well as potassium. researchgate.net
Interactive Data Table: Illustrative Elemental Analysis of a Flotation Concentrate Using XRF
The following table provides a hypothetical example of XRF data for a copper ore concentrate where this compound was used as a collector. The data illustrates the elemental composition typically determined.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. sfr.ca The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these photoelectrons is then measured, which is characteristic of the element and its chemical environment.
XPS is particularly useful for studying the adsorption of this compound onto mineral surfaces. mdpi.com By analyzing the high-resolution spectra of elements such as carbon, sulfur, oxygen, potassium, and the constituent elements of the mineral, it is possible to identify the chemical species present on the surface. For example, the C 1s and S 2p spectra can reveal the presence of the xanthate collector, while changes in the spectra of the mineral's elements can indicate the formation of new chemical bonds upon collector adsorption. This information is crucial for understanding the mechanisms of collector attachment and the resulting hydrophobicity of the mineral surface. mdpi.com
Interactive Data Table: Representative XPS Binding Energies for a this compound Treated Mineral Surface
The following table presents typical binding energy ranges for elements that would be analyzed in an XPS study of a sulfide mineral (e.g., Chalcopyrite - CuFeS₂) treated with this compound. The exact binding energies can shift depending on the chemical environment.
Electrochemical Methods in Xanthate System Characterization
Electrochemical methods are instrumental in probing the interfacial phenomena that govern the interaction of this compound with conductive mineral surfaces. These techniques provide dynamic information about the adsorption processes, redox reactions, and the formation of surface films.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of electrochemical systems. icm.edu.pl It involves applying a small amplitude AC potential perturbation to the system over a range of frequencies and measuring the resulting current response. The impedance of the system, which is the opposition to the flow of alternating current, can then be determined. By modeling the impedance data with equivalent electrical circuits, it is possible to extract valuable information about the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and film resistance. icm.edu.pljournalssystem.com
In the study of this compound systems, EIS is used to investigate the adsorption of the collector on sulfide mineral electrodes. vt.eduresearchgate.net The formation of a hydrophobic xanthate layer on the mineral surface alters the properties of the electrical double layer, which can be detected by changes in the impedance spectra. For example, an increase in charge transfer resistance and a decrease in double-layer capacitance are often indicative of collector adsorption. researchgate.net
Interactive Data Table: Illustrative EIS Parameters for a Sulfide Mineral Electrode in the Presence of a Xanthate Collector
Due to the lack of specific EIS data for this compound, the following table presents typical parameters that would be determined from an EIS study of a sulfide mineral electrode in the presence of a similar long-chain xanthate, such as potassium amyl xanthate (KAX). icm.edu.pljournalssystem.comicm.edu.pl These parameters are derived from fitting the impedance data to an equivalent circuit model.
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is an electrochemical technique where the potential of a working electrode is swept linearly in a cyclic manner while the resulting current is measured. wikipedia.orglibretexts.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. wikipedia.orggamry.com The positions of the current peaks indicate the potentials at which redox reactions occur, and the peak currents are related to the concentration of the electroactive species and the rate of the electron transfer reaction. libretexts.orglibretexts.org
CV is widely used to study the electrochemical behavior of xanthates at mineral surfaces. researchgate.net The oxidation of the xanthate ion to form dixanthogen, a key step in rendering the mineral surface hydrophobic, can be observed as an anodic peak in the voltammogram. The potential at which this peak occurs is an important parameter for understanding the conditions required for efficient flotation. By studying the effect of variables such as pH, xanthate concentration, and the type of mineral on the cyclic voltammogram, valuable insights into the flotation mechanism can be obtained. researchgate.net
Interactive Data Table: Representative Cyclic Voltammetry Data for a Xanthate System
Interfacial Chemistry and Adsorption Mechanisms of Potassium Hexylxanthate
Theoretical Frameworks for Xanthate Adsorption on Mineral Surfaces
The interaction between xanthate collectors, including potassium hexylxanthate, and mineral surfaces is explained through several theoretical models. These frameworks describe the nature of the forces and reactions that lead to the hydrophobization of the mineral, a critical step for flotation. The adsorption can occur through strong chemical bonding, electrochemical reactions, or weaker physical attractions.
Chemisorption involves the formation of a chemical bond between the collector molecule and the mineral surface, resulting in a strong and often irreversible attachment. For xanthates, this typically occurs through the interaction of the sulfur atoms in the xanthate's functional group with metal ions on the mineral lattice.
Mechanism: The process involves the formation of a metal xanthate compound on the mineral surface. This can be conceptualized as an ion-exchange reaction where the xanthate anion replaces anions like hydroxide (B78521), carbonate, or sulfate (B86663) on the surface.
Bonding: Studies using techniques like Density Functional Theory (DFT) have shown that the adsorption is primarily chemical, occurring through the orbitals of sulfur in the xanthate and metal atoms (like iron or copper) on the mineral surface. Stable chemical bonds are formed when the bonding orbitals between the xanthate and the surface atoms are occupied.
Surface Species: The primary product of chemisorption on many sulfide (B99878) minerals is a metal xanthate. For instance, on copper-bearing minerals or copper-activated minerals, the formation of cuprous xanthate is a key mechanism. This process is considered more stable than surface precipitation. The strength of this chemical bond contributes to the selectivity of the collector for specific minerals.
Table 1: Research Findings on Xanthate Chemisorption
| Mineral | Xanthate Type | Key Findings |
|---|---|---|
| Pyrite (B73398) & Arsenopyrite | Ethylxanthate (B89882) | Adsorption is chemical, occurring via S-Fe bonds. The d-band center of the surface Fe atoms correlates with adsorption strength. |
| Bornite (B72238) | Ethyl & Amyl Xanthate | The primary adsorbate is cuprous xanthate, which binds strongly to the surface. |
| Chalcopyrite | Amyl Xanthate | Chemisorption is confirmed by XPS analysis, showing the formation of Cu-S, Cu-O, and Cu-N bonds. |
The adsorption of xanthates on sulfide mineral surfaces is widely understood as an electrochemical process, particularly because sulfide minerals are often semiconducting. This mechanism involves charge transfer and redox reactions occurring at the mineral-solution interface.
Mixed Potential Theory: According to this theory, the adsorption process involves at least two simultaneous electrochemical reactions: an anodic reaction (oxidation) and a cathodic reaction (reduction). The mineral surface attains a mixed potential where the rates of these reactions are equal.
Anodic Oxidation: The primary anodic reaction is the oxidation of the xanthate ion (X⁻) to form dixanthogen (B1670794) ((X₂)₂), a non-ionic, oily, and highly hydrophobic molecule. This reaction can be represented as: 2X⁻ → (X₂)₂ + 2e⁻
Cathodic Reduction: The corresponding cathodic reaction is typically the reduction of oxygen, which is usually present in the flotation pulp: O₂ + 2H₂O + 4e⁻ → 4OH⁻
Role of Potential: The flotation behavior of minerals can be controlled by adjusting the pulp's electrochemical potential (Eh). The formation of either metal xanthate (chemisorption) or dixanthogen is highly dependent on the potential of the system. For example, polarographic studies show that the anodic reaction of xanthate at an electrode surface leads to a strongly adsorbed film.
While chemisorption and electrochemical reactions are dominant on sulfide minerals, physical adsorption can also play a role. This type of adsorption is based on weaker intermolecular forces, such as van der Waals forces and hydrophobic interactions, and does not involve the formation of chemical bonds.
Mechanism: Physical adsorption is generally less specific than chemisorption. It can involve the attraction of the non-polar hydrocarbon tail of the xanthate molecule to the mineral surface, particularly if the surface is already somewhat hydrophobic.
Hydrophobic Interactions: Studies on xanthate removal using activated carbon have shown that the adsorption is primarily driven by hydrophobic interactions between the xanthate and the non-polar carbon surface.
Reversibility: Physical adsorption is typically a reversible process. The adsorbed molecules can be removed more easily than chemisorbed ones. In the context of mineral flotation, physical adsorption is generally considered a weaker and less effective mechanism for rendering a surface hydrophobic compared to chemisorption.
Adsorption Studies on Sulfide Mineral Surfaces
The interaction of this compound with various sulfide minerals dictates its performance as a collector. The length of the alkyl chain in the xanthate molecule significantly influences its collecting power; longer chains, such as the hexyl group, generally provide greater hydrophobicity and collecting strength.
Sphalerite (ZnS): Pure sphalerite does not float well with short-chain xanthates because zinc xanthate is relatively soluble. Therefore, an activation step, typically using copper sulfate (CuSO₄), is essential.
Activation Mechanism: Copper ions (Cu²⁺) in the solution adsorb onto the sphalerite surface, replacing zinc ions in the lattice in an ion-exchange process. This creates a copper sulfide (CuS or Cu₂S) layer on the surface.
Xanthate Adsorption: The newly formed copper sulfide surface behaves similarly to a copper mineral, allowing for the strong chemisorption of xanthate to form a stable and hydrophobic copper xanthate layer. The kinetics of this activation and subsequent xanthate adsorption are influenced by factors like pH and electrochemical potential.
Galena (PbS): Galena has a greater natural affinity for xanthates than sphalerite. However, its interaction is strongly dependent on the xanthate's chain length. While it floats poorly with short-chain xanthates like ethyl xanthate, it shows moderate to complete recovery with amyl and hexyl xanthates, respectively.
Adsorption Mechanism: The adsorption on galena is governed by an ion-exchange mechanism, where xanthate ions react with lead species on the mineral surface. The surface can be activated with copper ions, which enhances the adsorption of xanthate collectors. After copper activation, copper xanthate species can be identified on the mineral surface.
Table 2: Effect of Activation on Xanthate Adsorption
| Mineral | Activator | Effect of Activation | Adsorbed Species |
|---|---|---|---|
| Sphalerite | Copper Sulfate | Essential for flotation; forms a CuS/Cu₂S layer. | Copper (I) Isobutyl Xanthate, Dixanthogen |
Chalcopyrite (CuFeS₂) is a primary copper sulfide mineral that generally responds well to flotation with xanthate collectors. The adsorption mechanism is complex and can involve the formation of multiple species on the surface.
Adsorption Products: Studies have shown that the main hydrophobic species formed on the chalcopyrite surface when using xanthates like potassium amyl xanthate is oily dixanthogen. However, other research using voltammetry and atomic force microscopy (AFM) suggests that at certain pH values (e.g., pH 9), chemisorption of xanthate occurs, while at other pHs (e.g., pH 7), the adsorption is in the form of surface precipitation of cuprous xanthate (CuX).
Influence of pH and Concentration: The type and amount of adsorbed species are influenced by variables such as pH and collector concentration. An increase in pH from 7.5 to 9.5 can increase the number of particles adsorbed on the surface. Similarly, increasing the collector concentration leads to greater surface coverage.
Chemisorption Evidence: The adsorption process is often characterized as chemisorption. This is supported by findings that show the adsorbate binds strongly to the mineral surface and is not easily removed.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper Sulfate |
| Cuprous Xanthate |
| Dixanthogen |
| Ethylxanthate |
| Amyl Xanthate |
| Isobutyl Xanthate |
| Zinc Xanthate |
| Pyrite |
| Arsenopyrite |
| Bornite |
| Sphalerite |
| Galena |
Influence of pH and Redox Potential on Adsorption Efficiency
The adsorption of this compound onto sulfide mineral surfaces is intricately linked to the pH and redox potential (Eh) of the flotation pulp. These two parameters dictate the surface charge of the mineral, the stability of the xanthate collector, and the chemical nature of the adsorbed species.
The influence of pH is multifaceted. For many sulfide minerals, an increase in pH leads to a more negatively charged surface. This can result in electrostatic repulsion with the anionic xanthate collector, thereby decreasing adsorption efficiency. Conversely, in acidic to neutral pH ranges, the mineral surface may be more favorable for xanthate adsorption. However, xanthates are prone to decomposition in acidic conditions, which can also limit their effectiveness. The optimal pH for xanthate adsorption is therefore a balance between minimizing electrostatic repulsion and preventing collector degradation. For instance, in the flotation of galena, the process is often carried out in a pH range of 8 to 11.5.
Redox potential plays a crucial role in the formation of dixanthogen, the oxidized dimer of xanthate, which is a more powerful and non-ionic collector. The oxidation of xanthate to dixanthogen is an electrochemical process that is highly dependent on the pulp potential researchgate.net. Moderately oxidizing conditions are generally favorable for the formation of dixanthogen on the mineral surface, which can significantly enhance hydrophobicity and, consequently, flotation recovery. However, excessively high redox potentials can lead to the formation of hydrophilic metal oxides or hydroxides on the mineral surface, which inhibits xanthate adsorption and depresses flotation. Conversely, highly reducing conditions may prevent the formation of dixanthogen, thereby limiting the collector's effectiveness. For galena flotation, it has been observed that extremely anodic and cathodic potentials result in near-zero flotability scielo.br.
Kinetics and Equilibrium of Adsorption Processes
The adsorption of this compound onto mineral surfaces can be described by both kinetic and equilibrium models, which provide insights into the rate of adsorption and the distribution of the collector between the aqueous phase and the mineral surface at equilibrium.
Adsorption Kinetics: The rate at which this compound adsorbs onto a mineral surface is a critical factor in flotation, as it influences the conditioning time required for effective hydrophobization. The adsorption process is often rapid, with equilibrium being reached within minutes. Kinetic studies of xanthate adsorption on sulfide minerals have often been modeled using pseudo-first-order and pseudo-second-order rate equations. For the adsorption of sodium butyl xanthate on bornite, the process was found to conform to a pseudo-second-order kinetic model researchgate.net. This model suggests that the rate-limiting step may be a chemical adsorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.
Adsorption Equilibrium: The relationship between the concentration of this compound in solution and the amount adsorbed onto the mineral surface at equilibrium is described by adsorption isotherms. The Langmuir and Freundlich isotherms are commonly used to model this relationship. The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich isotherm, on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. Studies on the adsorption of butyl xanthate on bornite have shown that the process is well-described by the Freundlich model, indicating multilayer adsorption researchgate.net.
Table 1: Adsorption Kinetic Models
| Model | Equation | Key Parameters |
|---|---|---|
| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1/2.303)t |
qe (equilibrium adsorption capacity), k1 (rate constant) |
| Pseudo-Second-Order | t/qt = 1/(k2*qe^2) + t/qe |
qe (equilibrium adsorption capacity), k2 (rate constant) |
Table 2: Adsorption Isotherm Models
| Model | Equation | Key Parameters |
|---|---|---|
| Langmuir | Ce/qe = 1/(KL*qm) + Ce/qm |
qm (maximum adsorption capacity), KL (Langmuir constant) |
| Freundlich | log(qe) = log(KF) + (1/n)*log(Ce) |
KF (Freundlich constant), n (adsorption intensity) |
Surface Chemical Modification Induced by this compound Adsorption
The adsorption of this compound at the mineral-water interface leads to significant modifications of the mineral's surface chemistry, primarily resulting in increased hydrophobicity. This change is the cornerstone of the froth flotation process.
The primary function of this compound is to render the surface of target minerals hydrophobic, thereby facilitating their attachment to air bubbles. The degree of hydrophobicity is directly related to the extent of xanthate adsorption. The non-polar hexyl group of the adsorbed xanthate molecules or the dixanthogen layer orients towards the aqueous phase, creating a water-repellent surface.
The change in hydrophobicity is commonly quantified by measuring the contact angle of a water droplet on the mineral surface. A higher contact angle indicates greater hydrophobicity. For instance, the contact angle on a fresh chalcopyrite surface can be around 55°, but after treatment with a xanthate solution, this can increase to over 80°, depending on the xanthate concentration and adsorption time. Studies on pyrite have shown that treatment with potassium amyl xanthate can result in contact angles ranging from approximately 31° to 43°, depending on the specific pyrite sample icm.edu.pl.
The adsorption of this compound on sulfide mineral surfaces can result in the formation of different chemical species, primarily metal xanthates and dixanthogen. The nature of the adsorbed species is dependent on factors such as the mineral type, pH, and redox potential.
Metal Xanthates: On the surfaces of many sulfide minerals, such as galena (PbS) and chalcopyrite (CuFeS₂), the initial adsorption of xanthate ions is believed to occur through a chemisorption process, leading to the formation of metal xanthates. This involves an ion-exchange reaction where the xanthate anion replaces anions such as hydroxide or carbonate on the mineral surface. The formation of these metal xanthate layers is a key step in rendering the surface hydrophobic.
Dixanthogen: Under more oxidizing conditions, xanthate ions can be oxidized to form dixanthogen ((C₆H₁₃OCS₂)₂), which is an oily, non-polar molecule. Dixanthogen is generally considered to be more hydrophobic than the corresponding metal xanthate monolayer and can adsorb on top of the initial chemisorbed layer, further increasing the surface hydrophobicity. The formation of dixanthogen is particularly prevalent on the surface of minerals like pyrite (FeS₂) nih.gov. The presence of dixanthogen can significantly enhance the floatability of the mineral.
Role of Alkyl Chain Length in Xanthate Adsorption and Selectivity
The length of the alkyl chain in a xanthate collector plays a crucial role in its adsorption behavior and selectivity. Generally, as the length of the hydrocarbon chain increases, the collecting power and hydrophobicity imparted to the mineral surface also increase. This is because a longer alkyl chain leads to a more non-polar surface and stronger hydrophobic interactions.
For example, a study comparing the adsorption of ethyl xanthate (C2) and amyl xanthate (C5) on chalcopyrite found that the bonding strength of the cuprous-xanthate complex is much higher for the longer-chained amyl xanthate mdpi.comscilit.com. Consequently, pre-adsorbed ethyl xanthate could be replaced by amyl xanthate, but the reverse was not observed mdpi.comscilit.com. This indicates a stronger affinity of the longer-chain xanthate for the mineral surface.
This trend suggests that this compound, with its C6 alkyl chain, would be a more powerful collector than shorter-chain xanthates like ethyl or amyl xanthate. However, there is a trade-off between collecting power and selectivity. While longer-chain xanthates are more effective collectors, they can also be less selective, leading to the unintended flotation of gangue minerals. Therefore, the choice of xanthate collector with a specific alkyl chain length is often a compromise to achieve the desired balance of recovery and concentrate grade for a particular ore.
Investigative Techniques for Adsorption Phenomena
A variety of analytical techniques are employed to study the adsorption of this compound on mineral surfaces and to characterize the resulting interfacial phenomena. These techniques provide valuable information on the surface charge, morphology, and chemical composition of the mineral surface after interaction with the collector.
Zeta Potential Measurements: This technique is used to determine the surface charge of mineral particles in an aqueous suspension. The adsorption of anionic collectors like this compound typically leads to a decrease in the zeta potential, making it more negative. By measuring the zeta potential as a function of pH and collector concentration, insights into the electrostatic interactions governing adsorption can be obtained. For instance, after the addition of potassium amyl xanthate to a galena suspension, a significant shift in the zeta potential towards more negative values was observed, indicating the adsorption of an anion on the surface researchgate.net.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the mineral surface morphology. It can be used to visually inspect the surface before and after xanthate treatment to observe any changes in texture or the presence of adsorbed layers. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the surface, confirming the presence of sulfur and other elements from the adsorbed xanthate.
Contact Angle Measurements: As previously discussed, this is a direct method to quantify the hydrophobicity of a mineral surface. The change in the contact angle of a water droplet on the mineral surface before and after the addition of this compound provides a direct measure of the collector's effectiveness in rendering the surface hydrophobic.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This spectroscopic technique is a powerful tool for identifying the chemical species present on a mineral surface. By analyzing the vibrational frequencies of the adsorbed molecules, it is possible to distinguish between chemisorbed metal xanthates and physisorbed dixanthogen. This information is crucial for understanding the mechanism of adsorption under different conditions.
Applications of Potassium Hexylxanthate in Advanced Separation Technologies
Mineral Flotation Research Utilizing Potassium Hexylxanthate
In the realm of mineral flotation, this compound is recognized for its efficacy as a collector, a chemical agent that selectively binds to the surface of valuable minerals, rendering them hydrophobic and enabling their attachment to air bubbles for separation from gangue materials.
Flotation Performance in Copper-Molybdenum Ore Processing
The application of this compound in the processing of copper-molybdenum ores has been investigated to enhance the recovery of valuable minerals such as chalcopyrite and molybdenite. Research has shown that the use of hexyl xanthate, particularly in combination with other collectors, can lead to improved metallurgical performance. For instance, commercial-scale tests on copper sulfide (B99878) ores demonstrated that a mixture of hexyl xanthate and butyl xanthate resulted in an approximate 0.4% increase in copper recovery shahroodut.ac.ir. The longer hydrocarbon chain of hexyl xanthate contributes to a greater hydrophobic character on the mineral surface, which can be particularly advantageous for the flotation of coarse particles or minerals with inherently lower floatability.
Comparative Studies with Other Xanthate Collectors (e.g., Potassium Amyl Xanthate)
The performance of xanthate collectors in mineral flotation is significantly influenced by the length of their alkyl chain. Generally, an increase in chain length corresponds to stronger collecting power but reduced selectivity. Consequently, this compound, with its C6 alkyl group, is considered a more potent collector than potassium amyl xanthate (PAX), which possesses a C5 chain. This suggests that while this compound may achieve higher recovery rates, especially for larger mineral particles, it might also lead to a lower grade of the final concentrate due to the co-flotation of non-target minerals. The selection between these collectors is therefore dependent on the specific characteristics of the ore and the desired outcomes of the flotation process.
Interactive Data Table: General Comparison of Xanthate Collectors
| Feature | This compound (Predicted) | Potassium Amyl Xanthate |
| Collecting Power | Stronger | Strong |
| Selectivity | Lower | Higher |
| Hydrocarbon Chain Length | C6 | C5 |
| Potential Application | Bulk flotation, scavenger circuits | Rougher and cleaner flotation |
Optimization of Flotation Parameters (e.g., collector dosage, pulp density)
The efficiency of this compound as a collector is contingent upon the optimization of various flotation parameters. Key variables that require careful control include the collector dosage, the pH of the pulp, and the pulp density. The dosage of the collector must be precisely managed to ensure adequate hydrophobicity of the target minerals without causing detrimental effects on froth stability or selectivity. The pulp pH is another critical factor, as it influences the surface properties of the minerals and the chemical stability of the xanthate collector. Pulp density affects the residence time of the mineral particles within the flotation cell and the probability of collision between the particles and air bubbles. While specific optimization studies for this compound are not extensively documented, the fundamental principles of flotation chemistry guide the adjustment of these parameters to achieve optimal performance.
Selective Flotation Strategies Employing this compound
Selective flotation is a critical process for separating different valuable minerals from one another, such as the separation of chalcopyrite from molybdenite in copper-molybdenum ores. Although this compound is generally characterized by its strong, non-selective collecting nature, it can be integrated into selective flotation schemes through the strategic use of modifying agents. By manipulating the chemical environment of the pulp with specific depressants, it is possible to inhibit the flotation of certain minerals, thereby allowing for the selective recovery of the target mineral by this compound. However, detailed research focusing on selective flotation strategies that primarily leverage the intrinsic properties of this compound is limited.
Synergistic Effects with Co-collectors and Modifiers in Flotation Systems
The practice of using mixtures of different collectors is common in the flotation industry to exploit synergistic effects, where the combined performance of the collectors surpasses the sum of their individual effects saimm.co.zatandfonline.com. The combination of this compound with other collectors, such as shorter-chain xanthates or dithiophosphates, can lead to enhanced recovery and selectivity shahroodut.ac.ircyberleninka.ru. This synergy is often attributed to the formation of a more stable and hydrophobic layer on the mineral surface due to the varied adsorption behaviors of the different collector molecules. The effectiveness of these collector systems is further enhanced by the use of modifiers, such as pH regulators and depressants, which create an optimal chemical environment for the selective attachment of the collectors to the desired minerals.
Heavy Metal Precipitation and Removal Research
The ability of xanthates to form insoluble complexes with heavy metal ions presents a promising avenue for the treatment of industrial wastewater. This chemical precipitation method offers an alternative for the removal of toxic heavy metals from aqueous solutions.
Research has indicated the potential of this compound in this application. A study focused on the purification of wet process phosphoric acid demonstrated that this compound could effectively precipitate and remove 59.3% of the iron content from the acid without causing any loss of the valuable P2O5 chemicalpapers.com. This highlights the potential for selective metal removal using this compound. The mechanism of removal involves the reaction between the dissolved metal ions and the xanthate to form a solid, insoluble metal-xanthate complex, which can then be physically separated from the treated water. The efficiency of this process is dependent on several factors, including the pH of the solution, the dosage of the xanthate, and the specific types of metal ions present in the wastewater.
Precipitation of Iron from Phosphoric Acid Solutions
A notable application of this compound (PHX) is in the purification of wet process phosphoric acid (WPPA), which is often contaminated with iron. The presence of iron in phosphoric acid can cause numerous problems in fertilizer production and other industrial applications, including increased viscosity, formation of precipitates during storage, and reduced fertilizer solubility. nih.govmdpi.com
Research has demonstrated that this compound can be effectively used as a precipitating agent to reduce the iron content in WPPA. In one study, the application of PHX to Egyptian wet process phosphoric acid, which contained approximately 2.6% iron, resulted in the removal of 59.3% of the iron content. nih.govmit.edu This was achieved with a negligible loss of the valuable P₂O₅ content, making it a promising method for industrial application. mdpi.commit.edursc.org The optimal conditions for this process involved using 0.8 grams of PHX per 100 mL of pre-treated WPPA with a stirring time of one hour. mdpi.comrsc.org The iron is precipitated out of the solution as an iron xanthate complex. mdpi.com
Table 1: Iron Removal from Wet Process Phosphoric Acid (WPPA) using this compound (PHX)
| Parameter | Value | Source |
|---|---|---|
| Initial Iron Content in WPPA | ~2.6% | nih.gov |
| Iron Removal Efficiency | 59.3% | nih.govmit.edursc.org |
| PHX Dosage | 0.8 g / 100 mL WPPA | rsc.org |
| Stirring Time | 1.0 hour | mdpi.comrsc.org |
| P₂O₅ Loss | Negligible | mdpi.commit.edursc.org |
Removal of Cobalt, Copper, Nickel, and Zinc Ions
Xanthates are recognized for their capability to precipitate various heavy metals from wastewater. The general hierarchy for the selective removal of certain cations and heavy metals by xanthate precipitation is as follows: Na << Ca-Mg-Mn < Zn < Ni < Cd < Pb < Cu-Hg. This sequence indicates that xanthates have a strong affinity for copper and a notable affinity for zinc and nickel. While specific studies focusing exclusively on this compound for the removal of cobalt, copper, nickel, and zinc are not extensively detailed in the provided research, the general principle of xanthate chemistry supports its potential application for these metals. The effectiveness of the process relies on the formation of insoluble metal xanthate complexes.
Mechanism of Metal Xanthate Formation and Precipitation
The mechanism of metal ion removal using this compound involves a combination of precipitation and ion exchange. When this compound (ROCSSK, where R is the hexyl group) is introduced into an aqueous solution containing divalent metal ions (M²⁺), it dissociates into a potassium ion (K⁺) and a hexylxanthate anion (ROCSS⁻).
The hexylxanthate anion then reacts with the metal ions in the solution. This reaction forms a stable, insoluble metal xanthate complex, which precipitates out of the solution. The general chemical reaction for a divalent metal ion can be represented as:
2(ROCSSK) + M²⁺ → M(ROCSS)₂ (s) + 2K⁺
This process is a form of chemical precipitation, where a soluble reagent (this compound) reacts with a soluble substance (metal salt) to create an insoluble product (metal hexylxanthate). The effectiveness of this precipitation is driven by the low solubility of the resulting metal xanthate salt. The mechanism involves the strong affinity and interaction between the sulfur atoms in the xanthate group and the heavy metal ions, leading to the formation of a stable coordinate complex that readily precipitates.
Factors Influencing Metal Ion Removal Efficiency
The efficiency of metal ion removal using this compound is influenced by several key operational parameters.
Concentration: The dosage of this compound is a critical factor. For the precipitation of iron from phosphoric acid, an optimal dose of 0.8 g per 100 mL was identified. rsc.org The initial concentration of the target metal ion also impacts the efficiency, as does the concentration of other components in the solution. For instance, in phosphoric acid purification, a higher concentration of P₂O₅ increases the viscosity of the acid, which can hinder the precipitation process. mdpi.comrsc.org
Stirring Time (Contact Time): Adequate mixing is necessary to ensure complete reaction between the xanthate and the metal ions. For iron removal from WPPA, a stirring time of one hour was found to be effective. mdpi.comrsc.org Generally, removal efficiency increases with contact time up to a point where equilibrium is reached.
Temperature: The effect of temperature can vary depending on the specific metal and solution matrix. In the case of iron precipitation from phosphoric acid using this compound, temperature was one of the factors studied, though its specific impact was not detailed as negligible, unlike in parallel tests with oxalic acid. nih.govrsc.org For other heavy metal precipitation processes, temperature can influence both the reaction kinetics and the solubility of the resulting metal xanthate complex. researchgate.net
pH: The pH of the solution is a crucial parameter in heavy metal precipitation. It affects the surface charge of the precipitate and the speciation of the metal ions in the solution. For many heavy metal removal processes using xanthates, precipitation is typically carried out at a pH greater than 9.0. However, the optimal pH can vary significantly depending on the target metal. For example, iron (III) hydroxide (B78521) begins to precipitate at a pH above 3.5. scispace.com
Role of this compound as an Ion Exchanger in Metal Separation
This compound functions as an effective ion exchanger in the separation of heavy metals. In this process, the potassium ion (K⁺) from the xanthate molecule is exchanged for a heavy metal ion from the solution. The fundamental mechanism is the replacement of a less desired ion (potassium) with a target heavy metal ion (e.g., Fe²⁺, Cu²⁺, Ni²⁺).
The general reaction, 2(ROCSSK) + M²⁺ → M(ROCSS)₂ (s) + 2K⁺ , clearly illustrates this ion exchange. Two potassium ions are released into the solution for every one divalent metal ion that is captured and precipitated. This ion exchange capability is central to its function, as it drives the formation of the insoluble metal-xanthate complex, thereby removing the metal from the liquid phase. This characteristic makes this compound and other xanthates valuable reagents in hydrometallurgy and wastewater treatment for the selective recovery or removal of metallic ions.
Kinetic and Mechanistic Studies of Potassium Hexylxanthate Reactions
Reaction Kinetics of Potassium Hexylxanthate in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor in its application. Its decomposition kinetics are influenced by several environmental parameters.
The decomposition reaction can be generalized as follows: ROCSSK + H₂O → ROH + CS₂ + KOH
Where 'R' represents the hexyl group (C₆H₁₃) for this compound.
Several factors significantly influence the rate of decomposition of xanthates in aqueous solutions.
pH: The pH of the solution is a dominant factor in the stability of xanthates. Xanthates are generally more stable in alkaline conditions and decompose more rapidly in acidic or neutral environments. researchgate.netresearchgate.netnih.gov For example, studies on potassium ethyl xanthate have demonstrated that the rate of decomposition decreases as the pH increases from 5 to 9. researchgate.net This is because the xanthate ion is in equilibrium with its corresponding xanthic acid. In acidic solutions, the equilibrium shifts towards the formation of the unstable xanthic acid, which then readily decomposes.
Temperature: An increase in temperature generally leads to an increase in the decomposition rate of xanthates. researchgate.netresearchgate.net This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the decomposition reaction to proceed at a faster rate. For sodium iso-butyl xanthate, the decomposition rate constant was found to increase significantly with a rise in temperature from 25 °C to 70 °C. researchgate.net
Presence of Oxidants: Oxidizing agents can accelerate the transformation of xanthates. For example, hydrogen peroxide has been shown to oxidize ethyl xanthate through a series of bimolecular oxygen addition steps. rsc.org The presence of such oxidants introduces alternative reaction pathways to the simple hydrolytic decomposition, leading to a variety of oxidation products.
Below is an interactive data table summarizing the effect of pH and temperature on the decomposition of a related xanthate, sodium iso-butyl xanthate (SIBX), which illustrates the general trends expected for this compound.
| Temperature (°C) | pH | Rate Constant (k) (h⁻¹) |
| 25 | 7 | 9.3 x 10⁻⁴ |
| 50 | 7 | 1.7 x 10⁻² |
| 70 | 7 | 1.3 x 10⁻¹ |
Data derived from studies on Sodium iso-Butyl Xanthate (SIBX) and is illustrative of the expected trends for this compound. researchgate.net
Mechanistic Investigations of Xanthate Transformation Pathways
The transformation of xanthates in aqueous solutions can proceed through several pathways, with the specific mechanism being highly dependent on the conditions. The primary pathway is the acid-catalyzed decomposition, which involves the formation of xanthic acid as an intermediate, followed by its breakdown into an alcohol and carbon disulfide.
In the presence of oxidants, the transformation pathways become more complex. For instance, the oxidation of ethyl xanthate by hydrogen peroxide initially forms an S-oxo-dithiocarbonate. rsc.org This intermediate can then undergo further oxidation through bifurcating pathways, leading to either an O-ethyl thiocarbonate or an O-ethyl S-oxoperoxydithiocarbonate, with the ultimate sulfur-containing product being sulfate (B86663). rsc.org These oxidative pathways are significant as they can lead to a variety of byproducts in industrial processes where xanthates are used in the presence of air or other oxidizing agents.
Electrochemical Oxidation Studies of this compound
Electrochemical oxidation provides another important transformation pathway for xanthates. The anodic oxidation of xanthate ions involves a one-electron transfer to the electrode, forming a xanthate radical. These radicals can then dimerize to form a dixanthogen (B1670794). lew.ro
2 C₆H₁₃OCSS⁻ → (C₆H₁₃OCSS)₂ + 2e⁻
Cyclic voltammetry is a key technique used to study these electrochemical reactions. mtech.edu While specific cyclic voltammetry data for this compound is not provided in the search results, studies on other xanthates, such as potassium ethyl xanthate, have been conducted on various electrode materials. lew.romtech.edu These studies investigate the potential at which oxidation occurs and can reveal the formation of adsorbed layers of dixanthogen on the electrode surface. The efficiency of this electrochemical oxidation can be influenced by factors such as the electrode material, current density, and the concentration of the xanthate. lew.ro
Theoretical Models for Reaction Pathway Prediction
Theoretical models and computational chemistry can provide valuable insights into the reaction mechanisms of xanthates where experimental data is limited. These models can be used to predict the thermodynamics and kinetics of various transformation pathways. For example, theoretical studies have been used to investigate the pyrolysis of xanthates, which involves concerted fragmentation mechanisms. While not in aqueous solution, these studies provide a framework for understanding the intrinsic stability and reactivity of the xanthate molecule. Computational methods can also be employed to study the electronic structure of xanthate molecules and their interaction with surfaces and other reagents, which is particularly relevant for understanding their role in flotation processes.
Theoretical and Computational Investigations of Potassium Hexylxanthate
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical studies are essential for understanding the intrinsic properties of the hexylxanthate ion and how its molecular structure influences its function as a flotation collector. These studies often involve calculations of molecular orbital energies, charge distributions, and other electronic parameters that dictate the molecule's reactivity.
The effectiveness of a xanthate collector is largely determined by the electron-donating ability of its sulfur atoms, which form bonds with metal ions on the mineral surface. The length of the alkyl chain, in this case, the hexyl group, can influence the electronic properties of the xanthate headgroup. While longer alkyl chains are primarily known to enhance hydrophobicity, quantum chemical calculations have shown that they can also subtly affect the electron density on the sulfur atoms. An increase in the length of the hydrocarbon chain can lead to a higher electron density on the sulfur atoms, making the xanthate a more effective Lewis base and enhancing its ability to bond with metal sites on the mineral surface.
Key parameters derived from quantum chemical calculations that correlate with collector performance include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting capacity. For xanthates, a higher HOMO energy indicates a greater tendency to donate electrons to the vacant orbitals of metal atoms on the mineral surface, leading to stronger chemisorption. Studies on various alkyl xanthates have predicted that their flotation performance increases with the length of the alkyl chain, a trend that is consistent with quantum chemical predictions of their electronic properties.
Table 1: Predicted Flotation Performance of Alkyl Xanthates Based on Quantum Chemical Properties
| Xanthate | Predicted Flotation Performance |
|---|---|
| Amyl Xanthate | High |
| Isobutyl Xanthate | Moderate |
| Ethyl Xanthate | Low |
This table illustrates the predicted trend in flotation performance based on quantum chemical calculations for different alkyl xanthates. The performance is expected to increase with the length of the alkyl chain.
Molecular Dynamics Simulations of Adsorption and Interfacial Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the adsorption of potassium hexylxanthate on mineral surfaces and its behavior at the solid-liquid interface. These simulations can model the complex interplay between the collector molecules, water molecules, and the mineral lattice over time, providing insights into adsorption mechanisms, orientation of adsorbed species, and the role of solvation.
MD simulations have been employed to study the adsorption of xanthate molecules on various sulfide (B99878) minerals. These studies reveal that the initial interaction is often driven by the electrostatic attraction between the negatively charged xanthate headgroup and the positively charged metal sites on the mineral surface. Following this initial physisorption, chemisorption can occur through the formation of covalent bonds between the sulfur atoms of the xanthate and the metal atoms of the mineral.
The simulations also highlight the competitive adsorption between xanthate and water molecules. For effective flotation, the xanthate molecules must displace water from the mineral surface to render it hydrophobic. MD simulations can visualize this process and quantify the interaction energies, revealing the thermodynamic favorability of xanthate adsorption. The hydrophobic hexyl chains of the adsorbed xanthate molecules then extend into the aqueous phase, creating a non-polar surface that readily attaches to air bubbles.
Density Functional Theory (DFT) Calculations for Electronic Properties and Bonding
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and bonding of molecules and materials. DFT calculations have been extensively applied to study the interaction of xanthates with mineral surfaces, providing detailed information about the nature of the chemical bonds formed during adsorption.
DFT studies have confirmed that the adsorption of xanthate on sulfide mineral surfaces is a form of chemisorption. mdpi.com The calculations show that the sulfur atoms of the xanthate molecule form strong covalent bonds with the metal atoms on the mineral surface, such as iron, copper, or zinc. mdpi.comnih.gov The analysis of bond lengths, adsorption energies, and electron density distributions from DFT calculations provides quantitative evidence for this chemical bonding. For instance, calculated bond lengths between the xanthate sulfur atoms and surface metal atoms are significantly shorter than the sum of their van der Waals radii, indicating a strong chemical interaction. mdpi.com
The d-band center of the metal atoms on the mineral surface has been identified as a key descriptor for the adsorption strength of xanthates. mdpi.com DFT calculations have shown that a d-band center closer to the Fermi level results in a stronger interaction with the xanthate molecule. mdpi.com This is because the metal d-orbitals can effectively overlap with the molecular orbitals of the xanthate, facilitating charge transfer and bond formation.
DFT can also be used to study the effect of surface defects and impurities on xanthate adsorption. Real mineral surfaces are not perfect and often contain various defects that can act as active sites for collector adsorption. DFT calculations have shown that xanthate molecules may preferentially adsorb at these defect sites. researchgate.net
Table 2: Calculated Adsorption Energies and Bond Lengths for Ethylxanthate (B89882) on Pyrite (B73398) Surface
| Parameter | Value |
|---|---|
| Adsorption Energy | -326.53 kJ/mol |
| S1-Fe1 Bond Length | 2.317 Å |
| S2-Fe2 Bond Length | 2.317 Å |
This table presents DFT-calculated data for the adsorption of ethylxanthate on a pyrite (100) surface, indicating strong chemisorption. mdpi.com
Computational Modeling of Flotation and Precipitation Processes
Computational modeling of the entire flotation process is a complex endeavor that integrates knowledge from quantum mechanics, molecular dynamics, and fluid dynamics. These models aim to simulate the behavior of mineral particles, bubbles, and reagents in a flotation cell to predict and optimize the separation efficiency.
At a fundamental level, computational models use parameters derived from quantum chemical and DFT calculations, such as adsorption energies and contact angles, as inputs. These parameters help to define the interactions between particles and bubbles. For example, the hydrophobic force, which is crucial for bubble-particle attachment, can be modeled based on the surface coverage of the collector and the length of its hydrocarbon chain. Theoretical analyses based on the extended Derjaguin–Landau–Verwey–Overbeek (DLVO) theory have shown that the primary role of a xanthate collector is to introduce an attractive hydrophobic force that overcomes the repulsive forces between the bubble and the particle. mdpi.com
Modeling of precipitation processes involving this compound is also important, particularly in the context of dissolved metal ion flotation. In such applications, the xanthate is used to precipitate metal ions from a solution, and the resulting hydrophobic precipitate is then floated. Computational models can be used to predict the thermodynamics of the precipitation reactions and the morphology of the precipitates, which in turn affects their floatability.
Q & A
Basic/Intermediate Research Question
- X-ray photoelectron spectroscopy (XPS) : Analyze surface adsorption mechanisms on sulfide minerals by tracking sulfur (S 2p) and carbon (C 1s) binding energies .
- NMR spectroscopy : Use and NMR to confirm molecular structure and assess purity.
- Raman spectroscopy : Detect thiocarbonate (C=S) vibrational modes, critical for understanding flotation reagent-mineral interactions .
How should researchers design experiments to evaluate this compound’s selectivity in multi-mineral systems, such as chalcopyrite vs. pyrite?
Advanced Research Question
- Microflotation tests : Conduct batch experiments with controlled mineral ratios (e.g., 70% chalcopyrite, 30% pyrite) and varying reagent concentrations.
- Zeta potential measurements : Compare surface charge alterations to infer adsorption differences.
- ToF-SIMS imaging : Map spatial distribution of this compound on mineral surfaces to quantify selectivity .
What computational modeling approaches are suitable for predicting this compound’s reactivity in aqueous environments?
Advanced Research Question
- Density Functional Theory (DFT) : Model solvation effects and electron transfer mechanisms during xanthate decomposition.
- Molecular Dynamics (MD) simulations : Simulate adsorption dynamics on mineral surfaces, incorporating hydration layers and ionic strength variations .
- Validate models with experimental electrochemical data (e.g., cyclic voltammetry to track redox behavior) .
How can contradictory results in this compound’s environmental toxicity assessments be systematically addressed?
Advanced Research Question
- Standardize test organisms : Use Daphnia magna (EC assays) and Vibrio fischeri (bioluminescence inhibition) for cross-study comparability.
- Control confounding factors : Measure dissolved oxygen, organic matter content, and photodegradation rates in toxicity assays.
- Multivariate regression : Identify variables (e.g., pH, coexisting ions) most correlated with toxicity discrepancies .
What methodologies are recommended for analyzing this compound’s degradation pathways in simulated industrial wastewater?
Advanced Research Question
- LC-MS/MS : Quantify degradation intermediates (e.g., carbon disulfide, hexanol) with high sensitivity.
- GC-FID : Monitor volatile byproducts under aerobic/anaerobic conditions.
- Kinetic modeling : Apply pseudo-first-order or Langmuir-Hinshelwood models to predict degradation rates under varying oxidant concentrations (e.g., HO) .
How do researchers differentiate between surface adsorption and bulk precipitation mechanisms of this compound in mineral processing?
Advanced Research Question
- In situ AFM : Visualize real-time adsorption on mineral surfaces at nanoscale resolution.
- Solution depletion assays : Measure residual xanthate concentrations post-adsorption via UV-Vis spectroscopy.
- Thermodynamic calculations : Compare experimental adsorption isotherms (e.g., Langmuir vs. Freundlich) with solubility product () values to infer dominant mechanisms .
Guidance for Researchers
- Contradiction Analysis : Always cross-validate findings with orthogonal techniques (e.g., combining spectroscopy and chromatography) .
- Advanced Experimental Design : Use response surface methodology (RSM) for multi-variable optimization .
- Data Reporting : Follow IUPAC guidelines for chemical stability and adsorption studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
